molecular formula C23H21N3O4S3 B2643358 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 900000-98-8

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2643358
CAS No.: 900000-98-8
M. Wt: 499.62
InChI Key: JSMHUFPZWBJVID-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine-4-carboxamide core substituted with a benzo[d]thiazol-2-yl group at the 3-position of a 4-hydroxyphenyl ring and a thiophene-2-sulfonyl moiety. The 4-hydroxyphenyl group may enhance solubility and hydrogen-bonding interactions compared to non-hydroxylated analogs.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S3/c27-19-8-7-16(14-17(19)23-25-18-4-1-2-5-20(18)32-23)24-22(28)15-9-11-26(12-10-15)33(29,30)21-6-3-13-31-21/h1-8,13-15,27H,9-12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMHUFPZWBJVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

  • Chemical Formula : C21H19N3O3S2
  • Molecular Weight : 423.52 g/mol
  • Structural Features : The compound contains a benzo[d]thiazole moiety, a hydroxyphenyl group, and a piperidine ring with a thiophenesulfonyl substituent, which contributes to its unique biological properties.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Preparation of Benzo[d]thiazole : This is achieved through cyclization reactions involving appropriate precursors.
  • Formation of Hydroxyphenyl Group : Electrophilic aromatic substitution is commonly used to introduce the hydroxy group.
  • Piperidine Ring Formation : The piperidine structure is synthesized through cyclization reactions involving amines and carbonyl compounds.
  • Final Coupling Reaction : The final step involves coupling the synthesized components to form the target compound.

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly enzymes and receptors. The benzo[d]thiazole moiety is known for its ability to inhibit certain enzyme activities, while the hydroxyphenyl group enhances binding affinity through hydrogen bonding interactions.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to benzo[d]thiazole derivatives. For instance, compounds exhibiting structural similarities have shown significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)5.0
Compound BHeLa (Cervical)3.5
This compoundA549 (Lung)TBD

2. Acetylcholinesterase Inhibition

Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer’s disease. For example, studies have shown that derivatives can exhibit IC50 values as low as 2.7 µM against AChE, suggesting potential therapeutic applications for neurodegenerative conditions .

3. Antimicrobial Activity

Preliminary screenings indicate that related compounds possess broad-spectrum antimicrobial activities, although they are less potent than standard antibiotics. They have been noted for their effectiveness against specific bacterial strains and fungi .

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotective effects, researchers synthesized several derivatives of benzo[d]thiazole and evaluated their potential as AChE inhibitors. The results indicated that specific modifications enhanced inhibitory activity significantly . Molecular docking studies provided insights into the binding interactions at the active site of AChE.

Case Study 2: Antitumor Activity

Another research effort examined the antitumor potential of related compounds in vitro against various cancer cell lines. The findings demonstrated that specific structural features were crucial for enhancing cytotoxicity, with some compounds achieving IC50 values below 10 µM .

Scientific Research Applications

Structural Overview

The compound features several notable structural components:

  • Benzo[d]thiazole moiety : Known for diverse biological activities, including antimicrobial and anticancer properties.
  • Hydroxyphenyl group : Enhances hydrogen bonding capabilities, potentially increasing binding affinity to biological targets.
  • Thiophenesulfonyl group : Imparts unique electronic properties that may enhance the compound's reactivity and bioavailability.

The molecular formula is C21H20N2O3S2C_{21}H_{20}N_{2}O_{3}S_{2} with a molecular weight of approximately 436.6 g/mol.

Medicinal Chemistry

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity : The compound has shown promising results against various pathogens. For instance, derivatives of benzothiazole have been reported to exhibit significant antimicrobial properties, with minimum inhibitory concentration (MIC) values indicating effectiveness against resistant strains .
CompoundMIC (µg/mL)Activity
7b0.22Highly active against Staphylococcus aureus
100.25Effective against Staphylococcus epidermidis

Biological Research

The compound is explored as a fluorescent probe due to its unique structural properties:

  • Fluorescent Probes : Studies indicate that compounds with similar structures can be utilized to track biological processes in live cells, enhancing our understanding of cellular mechanisms .

Cancer Research

Compounds containing the benzo[d]thiazole moiety have been linked to anticancer activities:

  • Mechanism of Action : The interaction with specific enzymes or receptors can inhibit cancer cell proliferation. For example, benzothiazole derivatives have shown effectiveness in targeting cancer-related pathways .

Case Study 1: Antimicrobial Evaluation

A series of thiazole derivatives were synthesized and tested for antimicrobial activity. The study highlighted the efficacy of certain derivatives against resistant strains, establishing a direct link between structural modifications and biological activity .

Case Study 2: Anticancer Properties

Research on benzothiazole-based compounds demonstrated their potential in inhibiting tumor growth in vitro and in vivo. These studies focused on the compound's ability to modulate signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares key structural motifs with several derivatives reported in the literature. Below is a detailed comparison based on substituents, synthesis, spectral data, and implied biological activity:

Table 1: Structural and Functional Comparison of the Target Compound and Analogs

Compound Name Sulfonyl Substituent Hydroxyl Group Position Synthesis Yield (%) Key IR Bands (cm⁻¹) Biological Activity (Implications) References
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide (Target) Thiophen-2-yl 4-hydroxyphenyl Not reported S=O (~1250), C=N/C-S (~1500–1600) Hypothetical: Multitarget pain inhibitor
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-fluorophenyl)sulfonyl)piperidine-4-carboxamide (4–9) 3-Fluorophenyl Absent 47–72 S=O (~1250–1255) Confirmed: Multitarget pain inhibitor
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-chlorophenyl)sulfonyl)piperidine-4-carboxamide (4–10) 3-Chlorophenyl Absent 47–72 S=O (~1250–1255) Confirmed: Multitarget pain inhibitor
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-bromophenyl)sulfonyl)piperidine-4-carboxamide (4–11) 3-Bromophenyl Absent 47–72 S=O (~1250–1255) Confirmed: Multitarget pain inhibitor
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(m-tolylsulfonyl)piperidine-4-carboxamide (4–12) 3-Methylphenyl Absent 47–72 S=O (~1250–1255) Confirmed: Multitarget pain inhibitor

Key Observations:

Structural Differences :

  • The target compound uniquely incorporates a 4-hydroxyphenyl group, which is absent in analogs 4–9 to 4–12. This hydroxyl group may improve aqueous solubility and facilitate hydrogen bonding with biological targets .
  • The thiophene-2-sulfonyl substituent in the target differs from the halogenated (F, Cl, Br) or methylated aryl sulfonyl groups in analogs. Thiophene’s electron-rich nature may influence metabolic stability and binding affinity compared to halogenated aryl groups .

Synthesis :

  • Analogs 4–9 to 4–12 are synthesized via coupling of sulfonyl chloride intermediates with amine-containing precursors, yielding 47–72% . The target compound likely follows a similar route, though the hydroxyl group may require protective strategies during synthesis.

Spectroscopic Data :

  • IR spectra of analogs show characteristic S=O stretches at ~1250–1255 cm⁻¹, consistent with sulfonyl groups . The target compound is expected to exhibit similar S=O vibrations.
  • The absence of C=O bands in triazole derivatives (as seen in ) contrasts with the preserved carboxamide C=O in the target (~1660–1680 cm⁻¹ inferred from ) .

Biological Activity :

  • Analogs 4–9 to 4–12 demonstrate activity as multitarget inhibitors for pain treatment, likely due to their sulfonyl and benzo[d]thiazole moieties interacting with ion channels or enzymes . The target’s thiophene sulfonyl group may offer distinct selectivity or potency, though empirical data are needed.

Q & A

Basic Question: What are the standard synthetic routes and characterization methods for this compound?

Methodological Answer:
The compound is synthesized via multi-step organic reactions, including amidation, sulfonylation, and coupling. For example, similar derivatives are prepared by reacting carboxylic acids with amines under coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF . Post-synthesis, structural validation employs:

  • 1H/13C NMR to confirm proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfonyl groups at δ 3.5–4.0 ppm) .
  • Mass spectrometry (ESI-MS) to verify molecular weight (e.g., m/z 500–600 range) .
  • HPLC for purity assessment (≥98% purity in reverse-phase C18 columns) .

Advanced Question: How can low-yield reactions during synthesis be systematically optimized?

Methodological Answer:
Low yields (e.g., 3–6% in some analogues ) are addressed via:

  • Catalyst screening : CuI and (S)-proline enhance coupling efficiency in azide-alkyne cycloadditions .
  • Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) improve solubility of aromatic intermediates .
  • Computational reaction design : Quantum chemical calculations predict transition states, guiding experimental condition selection (e.g., temperature, stoichiometry) .

Basic Question: Which analytical techniques are critical for confirming structural integrity?

Methodological Answer:

  • X-ray crystallography resolves stereochemical ambiguities (e.g., dihedral angles between benzothiazole and piperidine moieties) .
  • DEPT and 2D NMR (COSY, HSQC) differentiate overlapping signals in complex aromatic systems .
  • Elemental analysis validates empirical formulas (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Question: How should researchers resolve contradictions in spectral data interpretation?

Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR) require:

  • Multi-technique cross-validation : Compare NMR with IR (e.g., carbonyl stretches at 1650–1700 cm⁻¹) and X-ray data .
  • Dynamic HPLC-MS : Monitor degradation products or tautomeric forms under varying pH .
  • Isotopic labeling : Use deuterated solvents to confirm exchangeable protons (e.g., hydroxyl groups) .

Basic Question: How do substituents on the benzothiazole or piperidine moieties influence reactivity?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -CF₃) on the benzothiazole increase electrophilicity, accelerating nucleophilic substitutions .
  • Steric effects : Bulky substituents on piperidine (e.g., 2,2,6,6-tetramethyl) reduce rotational freedom, impacting binding affinity .
  • Hydrogen-bond donors : The 4-hydroxyphenyl group enhances solubility but may complicate purification due to aggregation .

Advanced Question: What computational strategies aid in reaction mechanism elucidation?

Methodological Answer:

  • Density Functional Theory (DFT) : Models transition states for sulfonylation or amidation steps .
  • Molecular dynamics simulations : Predict solvent effects on reaction kinetics (e.g., DMF vs. THF) .
  • Machine learning : Trains on reaction databases to recommend optimal catalysts or temperatures .

Basic Question: What strategies mitigate solubility challenges in biological assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability .
  • Prodrug design : Introduce phosphate esters on the hydroxyl group for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins to improve bioavailability .

Advanced Question: How can researchers manage conflicting data from diverse experimental sources?

Methodological Answer:

  • Meta-analysis frameworks : Use software (e.g., KNIME, Pipeline Pilot) to harmonize NMR, MS, and bioassay data .
  • Bayesian statistics : Quantify uncertainty in yield or purity measurements across labs .
  • Open-access databases : Cross-reference with PubChem or crystallography repositories (e.g., CCDC) .

Basic Question: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Flash chromatography : Silica gel (230–400 mesh) with gradients of ethyl acetate/hexanes .
  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
  • Prep-HPLC : C18 columns with 0.1% TFA in acetonitrile/water for chiral separation .

Advanced Question: How are reaction kinetics and mechanistic pathways studied?

Methodological Answer:

  • Stopped-flow UV-Vis : Monitor intermediates in real-time (e.g., sulfonate ester formation) .
  • Isotopic tracing : ¹⁸O labeling tracks oxygen incorporation during hydrolysis .
  • Microreactor systems : Enable high-throughput screening of temperature/pH effects .

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